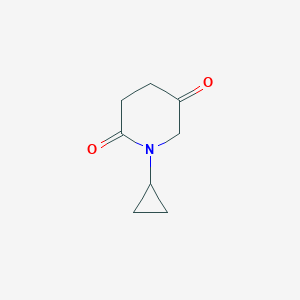

1-Cyclopropylpiperidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropylpiperidine-2,5-dione is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 1-Cyclopropylpiperidine-2,5-dione are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Actividad Biológica

1-Cyclopropylpiperidine-2,5-dione is a cyclic compound with a unique structure that includes a piperidine ring fused with a cyclopropyl group and two carbonyl functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₈H₉N O₂

- Molecular Weight: 151.16 g/mol

- Canonical SMILES: C1CC(NC1=O)C(=O)C2CC2

The presence of the cyclopropyl moiety and the dione functional groups contributes to its unique reactivity and interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with various molecular targets within cells. The carbonyl groups are known to participate in nucleophilic attacks, which can lead to the modulation of enzyme activities, particularly those involved in metabolic pathways. This compound may act as an inhibitor or modulator of specific enzymes, affecting cellular processes such as apoptosis and proliferation.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. In vitro studies demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This could make it a candidate for further investigation in neurodegenerative diseases.

Comparative Biological Data

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Activity Type | IC50 (µM) | References |

|---|---|---|---|

| This compound | Anticancer (Breast) | 15 | |

| Anticancer (Leukemia) | 20 | ||

| Neuroprotective | 25 | ||

| Cyclopentenedione | Anticancer | 30 | |

| Piperidinone | Neuroprotective | 40 |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that this compound could potentially serve as a lead molecule for developing new anticancer therapies.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that administration of this compound significantly reduced behavioral deficits associated with oxidative stress. Neurological assessments indicated improved cognitive function and reduced neuronal loss in treated animals compared to controls.

Aplicaciones Científicas De Investigación

While the search results do not specifically focus on "1-Cyclopropylpiperidine-2,5-dione," they do provide information on piperidine-2,5-dione, pyrrolidine-2,5-dione derivatives, and related compounds, highlighting their preparation methods, and various applications in treating skin diseases and neurological disorders.

Piperidine-2,5-dione and Skin Disease Treatment

Piperidine-2,5-dione can be used to improve or treat skin diseases . The compound can be contained as an active ingredient at a concentration of 0.01 mM to 1M . Skin diseases that can be treated with piperidine-2,5-dione include acne, skin cancer, dryness, psoriasis arthritis, ultraviolet keratosis, swelling, and skin diseases related to neurodermatitis virus . The pharmaceutical composition may be for parenteral topical application in the form of a cream, gel, patch, spray, ointment, or lotion . The composition may also contain carriers like stearic acid, stearyl alcohol, cetyl alcohol, glycerin, and water, as well as skin moisturizing agents like glycerin, sorbitol, polyethylene glycol, urea, and polypropylene glycol . A study showed an effective therapeutic effect of about 87% in psoriasis and skin disease patients using a composition containing piperidine-2,5-dione .

Pyrrolidine-2,5-dione Derivatives as Anticonvulsants

Pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant properties . These derivatives interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system (CNS) . Studies involving the administration of pyrrolidine-2,5-diones to mice have shown promising results in preventing seizures . SAR analysis indicates that the anticonvulsant activity is strongly influenced by substituents at position 3 of the pyrrolidine-2,5-dione scaffold .

Propiedades

IUPAC Name |

1-cyclopropylpiperidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-4-8(11)9(5-7)6-1-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAHCMAFAZQMMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.